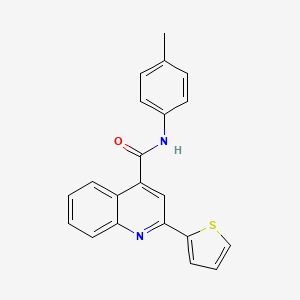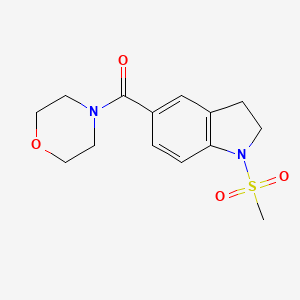![molecular formula C27H25NO7S B5201598 ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate, commonly known as Fmoc-Phenylalanine-Sulfone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Phenylalanine-Sulfone is widely used in the field of biochemistry and medicinal chemistry due to its ability to modify proteins and peptides.
Mechanism of Action
The mechanism of action of Fmoc-Phenylalanine-Sulfone is not fully understood. However, it is believed that the compound modifies proteins by reacting with specific amino acid residues. The modification of proteins can alter their structure and function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Fmoc-Phenylalanine-Sulfone has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of proteases, enzymes that break down proteins. This inhibition can lead to the accumulation of specific proteins, which can have downstream effects on cellular processes. Fmoc-Phenylalanine-Sulfone has also been shown to affect the activity of ion channels, which can impact the electrical activity of cells.
Advantages and Limitations for Lab Experiments
The use of Fmoc-Phenylalanine-Sulfone in lab experiments has several advantages. The compound is stable and can be easily synthesized. It is also readily available from commercial suppliers. However, there are limitations to its use. The compound can be toxic to cells at high concentrations, and its effects on specific proteins can be difficult to predict.
Future Directions
There are several future directions for the use of Fmoc-Phenylalanine-Sulfone in scientific research. The compound could be used to develop new drugs that target specific proteins. It could also be used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Additionally, the compound could be used to develop new techniques for modifying proteins and peptides.
Synthesis Methods
The synthesis of Fmoc-Phenylalanine-Sulfone involves several steps. The first step involves the protection of the carboxyl group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The second step involves the reaction of the protected phenylalanine with sulfonyl chloride to form the sulfonate ester. The third step involves the removal of the Boc group, followed by the coupling of the resulting amino acid with Fmoc-Cl to form Fmoc-Phenylalanine-Sulfone.
Scientific Research Applications
Fmoc-Phenylalanine-Sulfone has several applications in scientific research. It is widely used in the field of biochemistry to modify proteins and peptides. The compound has been used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Fmoc-Phenylalanine-Sulfone has also been used in medicinal chemistry to develop drugs that target specific proteins.
properties
IUPAC Name |
ethyl 2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenyl-3-propanoyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7S/c1-3-23(29)35-26(17-10-6-5-7-11-17)24(27(31)34-4-2)28-36(32,33)18-14-15-20-19-12-8-9-13-21(19)25(30)22(20)16-18/h5-16,24,26,28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDWHPTZJKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C(=O)OCC)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)

![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)